1-Chloromethyl-3-methylsulfanylbenzene
Description
Properties
Molecular Formula |
C8H9ClS |
|---|---|
Molecular Weight |
172.68 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9ClS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 |
InChI Key |
PGWSZBIOZFAJQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-Chloromethyl-3-methylsulfanylbenzene with key analogues, highlighting substituent variations and their implications:
Key Observations:
- Sulfur Groups: The methylsulfanyl group (-SMe) enhances lipophilicity compared to bulkier phenylsulfonyl (-SO₂Ph) groups, which may reduce membrane permeability in pesticides like Sulphenone .
- Halogen Effects : Brominated analogues (e.g., 1-Bromo-3-(phenylsulfanylmethyl)benzene) exhibit slower reaction kinetics in substitution reactions compared to chlorinated derivatives due to weaker C-Br bonds .
Preparation Methods
Reaction Overview
This method involves the direct chlorination of 3-methylsulfanylbenzyl alcohol using thionyl chloride (SOCl₂) under mild conditions. The hydroxyl group (-OH) is replaced by a chloromethyl group (-CH₂Cl) via nucleophilic substitution.
Reaction Scheme :
Procedure and Conditions
-
Reagents :
-
3-Methylsulfanylbenzyl alcohol (1.0 equiv)
-
Thionyl chloride (1.2–1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Catalytic -dimethylformamide (DMF, 0.1 equiv)
-
-
Steps :
-
Add 3-methylsulfanylbenzyl alcohol to DCM under nitrogen.
-
Cool to 0°C and add DMF, followed by dropwise addition of SOCl₂.
-
Warm to room temperature and stir for 1–2 hours.
-
Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.
-
Purify via silica gel chromatography (hexane/ethyl acetate).
-
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Time | 1–2 hours |
| Purity (GC) | >95% |
| 1H NMR (CDCl₃) | δ 4.62 (s, 2H, CH₂Cl), 2.45 (s, 3H, SCH₃), 7.25–7.40 (m, 4H, Ar-H) |
Blanc Chloromethylation of 3-Methylsulfanylbenzene
Reaction Overview
The Blanc reaction introduces a chloromethyl group to electron-rich aromatic rings using formaldehyde (HCHO) and hydrochloric acid (HCl). The methylsulfanyl group (-SMe) activates the benzene ring, facilitating electrophilic substitution.
Reaction Scheme :
Procedure and Conditions
-
Reagents :
-
3-Methylsulfanylbenzene (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
HCl gas (excess)
-
ZnCl₂ (0.2 equiv) or acetic acid (solvent)
-
-
Steps :
-
Suspend paraformaldehyde in acetic acid and add ZnCl₂.
-
Introduce 3-methylsulfanylbenzene and bubble HCl gas at 0–5°C for 6–10 hours.
-
Warm to 40°C to complete the reaction.
-
Extract with toluene, wash with water, and distill under reduced pressure.
-
-
Yield : 74–87% (based on analogous chloromethylation reactions).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C → 40°C |
| Time | 6–10 hours |
| Selectivity | >90% (minimal ring chlorination) |
| By-products | Bis(chloromethyl) derivatives (<5%) |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Alcohol Chlorination | High purity, mild conditions | Requires precursor alcohol synthesis |
| Blanc Reaction | One-pot synthesis, scalable | Handling gaseous HCl, exothermic |
Industrial Feasibility
-
Method 1 is preferred for small-scale pharmaceutical production due to precise control.
-
Method 2 suits bulk synthesis but requires corrosion-resistant reactors for HCl.
Emerging Techniques and Optimization
Catalytic Improvements
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloromethyl-3-methylsulfanylbenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 3-methylsulfanylbenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under Lewis acid catalysis (e.g., AlCl₃). Key variables include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-chloromethylating agent). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) typically yields >75% purity. Scalability requires careful control of exothermic reactions in pilot-scale reactors .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.45 (s, 3H, SCH₃), δ 4.60 (s, 2H, CH₂Cl), and aromatic protons at δ 7.2–7.3.
- GC-MS : Electron ionization (70 eV) reveals a molecular ion at m/z 186 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 151).
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .
Q. How should this compound be stored to ensure stability?
- Methodology : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent degradation. The methylsulfanyl group is prone to oxidation; avoid exposure to light or moisture. Stability studies show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
- Methodology : For X-ray crystallography, ensure high-quality single crystals via slow evaporation (hexane/CH₂Cl₂). Compare experimental data (e.g., bond lengths, angles) with DFT-optimized structures. Resolve discrepancies (e.g., R factor >0.05) by refining data-to-parameter ratios (>15:1) and validating with Hirshfeld surface analysis .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Common byproducts include 1-chloromethyl-3-(methylsulfonyl)benzene (oxidation) and 1,3-bis(chloromethyl)benzene (over-alkylation). Mitigation steps:
- Use radical inhibitors (e.g., BHT) to suppress sulfanyl oxidation.
- Optimize stoichiometry (substrate:chloromethylating agent ≤1:1.1) to limit di-substitution.
- Monitor reaction progress in real-time via inline FTIR (C-Cl stretch at 750 cm⁻¹) .
Q. How can impurity profiles be rigorously validated for pharmaceutical intermediates derived from this compound?
- Methodology : Employ orthogonal methods:
- HPLC-UV/HRMS : Detect trace impurities (e.g., 4-chloro analogs) with a limit of quantification (LOQ) <0.1%.
- NMR spiking experiments : Add reference standards (e.g., 4-chlorobenzophenone) to identify positional isomers .
| Common Impurities | Detection Method | LOQ |
|---|---|---|
| 1,3-Bis(chloromethyl)benzene | GC-MS (SIM mode, m/z 175) | 0.05% |
| 3-Methylsulfonyl derivatives | HPLC-UV (retention time 9.8 min) | 0.1% |
Q. What computational methods predict the reactivity of the methylsulfanyl group in further functionalization?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate nucleophilic susceptibility. The sulfur atom’s lone pairs (LUMO ≈ –1.2 eV) facilitate electrophilic attacks (e.g., oxidation to sulfoxide). MD simulations (AMBER) model solvent effects on reaction pathways .
Data Contradiction & Validation
Q. How should conflicting data on sulfanyl group reactivity be addressed in mechanistic studies?
- Methodology : Apply iterative validation:
Replicate experiments under controlled conditions (e.g., O₂-free glovebox for oxidation studies).
Cross-validate with kinetic isotope effects (KIE) for proton-transfer steps.
Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
